molecular formula C17H14ClN3OS B6052305 (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

(2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one

Cat. No.: B6052305
M. Wt: 343.8 g/mol
InChI Key: JVEGATSHNJKBJZ-YBFXNURJSA-N
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Description

(2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and hydrazides under specific conditions. The reaction generally requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in these areas.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-5-Benzyl-2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one apart from these similar compounds is its unique thiazolidinone ring structure combined with the benzyl and chlorophenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-5-benzyl-2-[(E)-(3-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-8-4-7-13(9-14)11-19-21-17-20-16(22)15(23-17)10-12-5-2-1-3-6-12/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEGATSHNJKBJZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC(=CC=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC(=CC=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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